Ionóforo de magnesio VI

Descripción general

Descripción

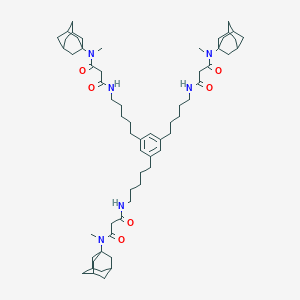

Magnesium ionophore VI, also known as 1,3,5-Tris[10-(1-adamantyl)-7,9-dioxo-6,10-diazaundecyl]benzene, is a synthetic ionophore used primarily for the selective detection of magnesium ions in various analytical applications. This compound is highly selective for magnesium ions over other cations, making it valuable in clinical and environmental monitoring.

Aplicaciones Científicas De Investigación

Magnesium ionophore VI has a wide range of applications in scientific research, including:

Chemistry: Used in the development of ion-selective electrodes for the detection of magnesium ions in various samples.

Biology: Employed in studies of magnesium ion transport and regulation in biological systems.

Medicine: Utilized in clinical diagnostics to measure magnesium levels in blood and other biological fluids.

Industry: Applied in environmental monitoring to detect magnesium concentrations in water and soil samples.

Mecanismo De Acción

Target of Action

Magnesium Ionophore VI primarily targets magnesium ions (Mg2+) . Magnesium is a metallic element and one of the most abundant minerals found on Earth. It is essential in the sustenance of life and is located within the core structure of chlorophyll, the green pigment that plants use for photosynthesis .

Mode of Action

Magnesium Ionophore VI is a lipophilic ionophore . It selectively binds to magnesium ions and facilitates their transport across the cell membranes. This selective binding and transport are crucial for maintaining the magnesium ion concentration in various biological applications .

Biochemical Pathways

By controlling the concentration of magnesium ions, Magnesium Ionophore VI could indirectly influence these biochemical pathways .

Pharmacokinetics

As a lipophilic compound , it is likely to be well-absorbed and distributed in the body. The metabolism and excretion of Magnesium Ionophore VI would depend on its chemical structure and the specific biological system in which it is used.

Result of Action

The primary result of Magnesium Ionophore VI action is the regulation of intracellular and extracellular magnesium ion concentrations . This regulation can affect various cellular processes, including enzymatic reactions, ion channel function, and signal transduction pathways, where magnesium ions play a critical role.

Análisis Bioquímico

Biochemical Properties

Magnesium Ionophore VI plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the formation of complexes with monovalent cations, including sodium and potassium .

Cellular Effects

The effects of Magnesium Ionophore VI on various types of cells and cellular processes are significant. It influences cell function by disrupting the ion concentration gradient for calcium, potassium, hydrogen, and sodium ions in microorganisms . This prevents the microorganism from maintaining appropriate metabolism, leading to antimicrobial effects .

Molecular Mechanism

The mechanism of action of Magnesium Ionophore VI involves its ability to exert its effects at the molecular level. It forms complexes with monovalent cations, including sodium and potassium . These complexes are then transported in a nonpolar manner across the bacterial cell membrane . As such, Magnesium Ionophore VI acts as an Na+/H+ antiporter .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium ionophore VI involves multiple steps, starting with the preparation of the adamantyl-substituted intermediates. The key steps include:

Formation of Adamantyl Intermediates: The adamantyl groups are introduced through a series of reactions involving adamantane derivatives.

Coupling Reactions: The adamantyl intermediates are then coupled with benzene derivatives through amide bond formation.

Final Assembly: The final product is assembled through a series of condensation reactions, resulting in the formation of the trisubstituted benzene core.

Industrial Production Methods

Industrial production of Magnesium ionophore VI typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium ionophore VI primarily undergoes complexation reactions with magnesium ions. These reactions are characterized by the formation of stable complexes between the ionophore and the magnesium ions.

Common Reagents and Conditions

Reagents: Common reagents used in the reactions include magnesium salts such as magnesium chloride and magnesium sulfate.

Conditions: The reactions are typically carried out in aqueous or organic solvents under controlled pH conditions to ensure optimal complexation.

Major Products

The major product of these reactions is the magnesium-ionophore complex, which is highly stable and can be detected using various analytical techniques such as potentiometry and spectrophotometry.

Comparación Con Compuestos Similares

Similar Compounds

Magnesium ionophore I: A neutral synthetic ionophore used for magnesium-selective electrodes.

Magnesium ionophore III:

Magnesium ionophore IV: Another synthetic ionophore with high selectivity for magnesium ions.

Uniqueness

Magnesium ionophore VI is unique due to its high selectivity for magnesium ions over other cations, making it particularly valuable in applications requiring precise magnesium detection. Its adamantyl-substituted structure provides enhanced stability and selectivity compared to other ionophores.

Propiedades

IUPAC Name |

N'-(1-adamantyl)-N-[5-[3,5-bis[5-[[3-[1-adamantyl(methyl)amino]-3-oxopropanoyl]amino]pentyl]phenyl]pentyl]-N'-methylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H96N6O6/c1-67(61-34-46-22-47(35-61)24-48(23-46)36-61)58(73)31-55(70)64-16-10-4-7-13-43-19-44(14-8-5-11-17-65-56(71)32-59(74)68(2)62-37-49-25-50(38-62)27-51(26-49)39-62)21-45(20-43)15-9-6-12-18-66-57(72)33-60(75)69(3)63-40-52-28-53(41-63)30-54(29-52)42-63/h19-21,46-54H,4-18,22-42H2,1-3H3,(H,64,70)(H,65,71)(H,66,72) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMHCQNFQKBJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC(=O)NCCCCCC1=CC(=CC(=C1)CCCCCNC(=O)CC(=O)N(C)C23CC4CC(C2)CC(C4)C3)CCCCCNC(=O)CC(=O)N(C)C56CC7CC(C5)CC(C7)C6)C89CC1CC(C8)CC(C1)C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H96N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395137 | |

| Record name | Magnesium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1033.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151058-38-7 | |

| Record name | Magnesium ionophore VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

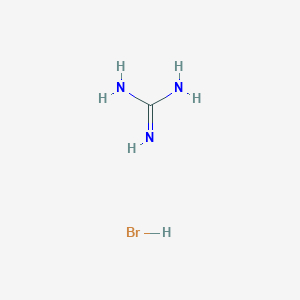

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that Magnesium Ionophore II has limited selectivity and recommends using Magnesium Ionophore VI for future studies. What advantages does Magnesium Ionophore VI offer over Magnesium Ionophore II in studying magnesium transport?

A1: While the research paper [] doesn't provide specific details about Magnesium Ionophore VI's properties, it highlights a crucial limitation of Magnesium Ionophore II: its limited selectivity. This means that Magnesium Ionophore II likely binds to and transports other ions besides magnesium, which can confound results, especially in a complex system like the fish gut with varying ion concentrations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)